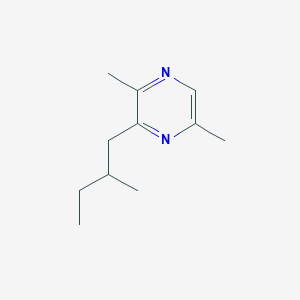

2,5-Dimethyl-3-(2-methylbutyl)pyrazine

説明

2,5-Dimethyl-3-(2-methylbutyl)pyrazine is a derivative of pyrazine, a heterocyclic aromatic organic compound. It has the molecular formula C11H18N2 . Pyrazines are known for their presence in various natural and synthetic compounds, often contributing to the flavor and aroma profiles of foods and materials.

Molecular Structure Analysis

The molecular structure of this compound consists of a pyrazine ring with various alkyl groups attached . The molecular weight is 178.2740 .Physical And Chemical Properties Analysis

This compound has a molecular weight of 178.2740 . Other physical and chemical properties such as boiling point, melting point, solubility, etc., are not mentioned in the search results.科学的研究の応用

Alarm Pheromone in Ants : This compound has been identified as a component of the alarm pheromone in the little fire ant, Wasmannia auropunctata. It is released by worker ants and has been shown to attract and arrest other ants in laboratory bioassays (Showalter et al., 2010).

Defensive Spray in Insects : In Phyllium westwoodii, a phasmid insect, this pyrazine is found in the defensive spray released from prothoracic glands when disturbed. This discovery marks the first report of pyrazines in the defensive spray of phasmid insects (Dossey et al., 2009).

Field Studies for Ant Management : Field bioassays show that 2,5-Dimethyl-3-(2-methylbutyl)pyrazine can attract and arrest Wasmannia auropunctata in natural environments, suggesting potential for control applications. However, the pheromone's effectiveness in increasing bait consumption or capturing ants presents certain challenges (Troyer et al., 2009).

Pheromone Synthesis and Studies : This pyrazine has been synthesized for the study of pheromones in insects, such as the Korean apricot wasp, Eurytoma maslovskii. The synthesis provides a method for producing these compounds for further biological studies (Mori & Yang, 2017).

Use in Tobacco Perfumery : A precursor of 2,5-Dimethylpyrazine has been synthesized and used in tobacco to produce desirable aromas in tobacco smoke (Fu Jianshan & Yang Hua-wu, 2004).

Analysis of Chemical Ecology : Found in the heads of Australian ponerine ants, Rhytidoponera metallica, this compound contributes to the study of ant chemical ecology and communication (Tecle et al., 1987).

特性

IUPAC Name |

2,5-dimethyl-3-(2-methylbutyl)pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2/c1-5-8(2)6-11-10(4)12-7-9(3)13-11/h7-8H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARMKFUTVMIEDJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CC1=NC(=CN=C1C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50342124 | |

| Record name | 2,5-Dimethyl-3-(2-methylbutyl)pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50342124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72668-36-1 | |

| Record name | 2,5-Dimethyl-3-(2-methylbutyl)pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50342124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 2,5-dimethyl-3-(2-methylbutyl)pyrazine interact with Wasmannia auropunctata and what are the downstream effects?

A: this compound acts as an alarm pheromone component for Wasmannia auropunctata ants. [, , , ] Upon release, this compound triggers a complex behavioral response in the ants. Field studies demonstrate that it elicits both attraction and arrestment behaviors. [, ] This means ants are initially drawn towards the source of the pheromone but then exhibit a slowing or cessation of movement upon reaching it. This dual response likely serves to quickly alert and gather nearby ants in case of a threat while preventing overcrowding at the specific point of danger.

Q2: Are there differences in the response of Wasmannia auropunctata to different concentrations or blends of this compound?

A: Field experiments indicate that a 1 mg lure of this compound elicits the strongest response in Wasmannia auropunctata. [] Interestingly, studies comparing the attractiveness of lures containing different concentrations and blends of this compound with another alarm pheromone component, 3-methyl-2-(2-methylbutyl)pyrazine, did not find significant differences in the time taken to attract a specific number of ants. [] This suggests a potential lack of synergistic effects between these two compounds under the tested conditions, although further research is needed to confirm this.

Q3: What are the implications of the observed microhabitat preferences of Wasmannia auropunctata for its management?

A: Field trapping studies utilizing this compound have revealed a preference of Wasmannia auropunctata for arboreal microhabitats. [] This information is crucial for developing targeted control strategies. Focusing control efforts on trees and other elevated areas frequented by this ant species is likely to be more effective than generalized treatments. This targeted approach can lead to more efficient resource utilization and potentially minimize the impact on non-target organisms.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[3-Hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]-1,2,3,4-tetrahydroisoquinoline-6,7-diol](/img/structure/B1199152.png)

![[(1aR,2R,3R,3aR,7bS)-3,3',3',3a-tetramethyl-6-oxospiro[2,3,4,7b-tetrahydro-1aH-naphtho[1,2-b]oxirene-5,2'-oxirane]-2-yl] acetate](/img/structure/B1199160.png)